Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide
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Overview
Description
Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide is an organic compound with the chemical formula C10H12INS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with an ethylthio group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazolium derivatives .
Scientific Research Applications
Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide involves its interaction with specific molecular targets. In biological systems, it can interact with microbial cell membranes, leading to cell lysis and death. In organic synthesis, its reactivity is attributed to the presence of the benzothiazolium ring and the ethylthio group, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 2-Methyl-3-ethylbenzothiazole-3-ium iodide
- 3-Ethyl-2-methylbenzothiazolium chloride
Uniqueness
Benzothiazolium, 3-ethyl-2-(ethylthio)-, iodide is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other benzothiazolium derivatives. This uniqueness makes it valuable in specific applications, such as the development of new antimicrobial agents and organic electronic materials.
Properties
CAS No. |
87515-67-1 |
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Molecular Formula |
C11H14INS2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS2.HI/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DFFWJOJFGZMISC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)SCC.[I-] |
Origin of Product |
United States |
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